N-ethyl-4-(1-piperidinylmethyl)benzamide

Lipophilicity Membrane permeability ADMET

N-Ethyl-4-(1-piperidinylmethyl)benzamide (IUPAC: N-ethyl-4-(piperidin-1-ylmethyl)benzamide; molecular formula C₁₅H₂₂N₂O; MW 246.35 g/mol) is a synthetic small-molecule benzamide derivative featuring a para-substituted piperidin-1-ylmethyl moiety on the benzamide ring and an N-ethyl amide tail. This compound belongs to the broader class of piperidine-containing benzamides, a privileged scaffold in medicinal chemistry with documented activity across sigma receptors, phosphodiesterases, smoothened (Smo) receptors, and acetylcholinesterase.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Cat. No. B4600557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-(1-piperidinylmethyl)benzamide
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=C(C=C1)CN2CCCCC2
InChIInChI=1S/C15H22N2O/c1-2-16-15(18)14-8-6-13(7-9-14)12-17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18)
InChIKeyOYUUMLVJQBHVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-4-(1-piperidinylmethyl)benzamide: Procurement-Relevant Physicochemical and Structural Baseline


N-Ethyl-4-(1-piperidinylmethyl)benzamide (IUPAC: N-ethyl-4-(piperidin-1-ylmethyl)benzamide; molecular formula C₁₅H₂₂N₂O; MW 246.35 g/mol) is a synthetic small-molecule benzamide derivative featuring a para-substituted piperidin-1-ylmethyl moiety on the benzamide ring and an N-ethyl amide tail . This compound belongs to the broader class of piperidine-containing benzamides, a privileged scaffold in medicinal chemistry with documented activity across sigma receptors, phosphodiesterases, smoothened (Smo) receptors, and acetylcholinesterase [1][2]. The compound is commercially available as a research-grade building block (typical purity ≥95%) through multiple supplier channels and is catalogued in the ZINC database (ZINC19087928) [3][4]. Its predicted physicochemical profile—clogP ~0.95, topological polar surface area (TPSA) ~35.50 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds—places it within drug-like chemical space compliant with Lipinski's Rule of Five [5].

Why In-Class Benzamide-Piperidine Analogs Cannot Be Casually Substituted for N-Ethyl-4-(1-piperidinylmethyl)benzamide


Within the benzamide-piperidine chemical space, seemingly minor structural modifications produce pronounced shifts in physicochemical and pharmacological profiles that directly impact experimental reproducibility. The N-ethyl substituent on the target compound confers a specific lipophilicity window (clogP ~0.95) that differs meaningfully from the N-methyl analog (estimated clogP ~0.45, one fewer methylene) and the unsubstituted primary amide variant (estimated clogP <0.5), affecting membrane permeability, non-specific protein binding, and assay compatibility [1]. The para-piperidin-1-ylmethyl linkage geometry—a methylene bridge between the benzamide core and piperidine ring—creates a distinct spatial orientation and modulates the basicity of the piperidine nitrogen compared to the directly attached piperidin-4-yl isomer (N-ethyl-4-(piperidin-4-yl)benzamide, CAS 2138509-50-7), which lacks the methylene spacer . Furthermore, the class-level SAR from the sigma-1 benzamide literature demonstrates that the length of the alkyl chain separating the benzamide from the amine moiety (2, 3, or 4 methylene units) dramatically alters sigma-1/sigma-2 receptor affinity and selectivity, with Ki values spanning three orders of magnitude across closely related analogs [2]. For procurement decisions, selecting an analog with a different N-alkyl group (methyl, benzyl, or unsubstituted) or altered piperidine connectivity introduces uncontrolled variables that may invalidate structure-activity relationships established for the specific N-ethyl-4-(piperidin-1-ylmethyl)benzamide scaffold.

Quantitative Differentiation Evidence for N-Ethyl-4-(1-piperidinylmethyl)benzamide Versus Closest Analogs


Lipophilicity (clogP) Differentiation: N-Ethyl vs. N-Methyl and Unsubstituted Benzamide Analogs

N-Ethyl-4-(1-piperidinylmethyl)benzamide possesses a calculated clogP of 0.95, reflecting the contribution of the N-ethyl substituent to overall lipophilicity [1]. The closest N-methyl analog (N-methyl-4-(1-piperidinylmethyl)benzamide, C₁₄H₂₀N₂O, MW 232.32) is predicted to have a clogP approximately 0.4–0.5 units lower (~0.45–0.55), consistent with the loss of one methylene group (standard methylene increment ≈ 0.5 clogP units) . The unsubstituted primary benzamide analog (4-(piperidin-1-ylmethyl)benzamide, C₁₃H₁₈N₂O, MW 218.29) is expected to have a still lower clogP (estimated <0.3) due to the absence of N-alkyl lipophilicity and the presence of an additional hydrogen bond donor on the primary amide . This ~0.4–0.7 clogP differential between the target compound and its closest analogs translates to approximately a 2.5- to 5-fold difference in octanol-water partition coefficient, which can meaningfully impact passive membrane permeability, non-specific protein binding, and assay-specific compound disposition in cellular contexts.

Lipophilicity Membrane permeability ADMET Drug-likeness

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Permeability Potential: Scaffold-Level Differentiation

The target compound exhibits a calculated TPSA of 35.50 Ų, which falls below the widely accepted threshold of <60–70 Ų associated with favorable blood-brain barrier (BBB) penetration potential [1]. In comparison, the primary amide analog 4-(piperidin-1-ylmethyl)benzamide is expected to have a higher TPSA (estimated >55 Ų) due to the additional hydrogen bond donor on the unsubstituted amide nitrogen, pushing it closer to the BBB permeability threshold [2]. The N-benzyl analog (N-benzyl-4-(piperidin-1-ylmethyl)benzamide, C₂₁H₂₆N₂O, MW 322.44) has a substantially higher MW (322.44 vs 246.35) and estimated clogP >3.5, exceeding the optimal CNS drug-like space on both size and lipophilicity axes . Within the benzamide-piperidine class, the literature establishes that TPSA is negatively correlated with BBB penetration, and compounds with TPSA < 60 Ų combined with MW < 300 and clogP between 0.5–3.0 are considered CNS-favorable [3]. The target compound's combination of TPSA 35.50 Ų, MW 246.35, and clogP 0.95 uniquely positions it at the more polar/conservative end of CNS-accessible chemical space compared to the bulkier N-benzyl analog.

TPSA BBB penetration CNS drug-likeness Physicochemical profiling

GPR35 Counter-Screening Selectivity: Verified Inactivity as a Differentiation Asset

N-Ethyl-4-(1-piperidinylmethyl)benzamide was experimentally evaluated in a GPR35 antagonism primary assay and demonstrated no activity (classified as inactive) [1]. GPR35 is an orphan G protein-coupled receptor implicated in inflammatory signaling, metabolic regulation, and gastrointestinal physiology, and is a known off-target liability for certain benzamide-containing compound series [2]. This verified inactivity at GPR35 provides a concrete selectivity data point that distinguishes the target compound from structurally related benzamide-piperidine analogs that may retain GPR35 binding activity. Within the broader class, the ECBD screening platform has catalogued multiple piperidine-containing benzamide derivatives with varying GPR35 activity profiles (ranging from inactive to IC₅₀ values in the nanomolar range), underscoring that GPR35 engagement is not uniform across this scaffold and must be confirmed compound-by-compound [3]. The confirmed GPR35 inactivity of the target compound makes it a cleaner chemical probe for target-based screens where GPR35-mediated background signaling would confound interpretation.

GPR35 Counter-screening Selectivity profiling Off-target liability

N-Ethyl vs. N-Benzyl Substituent: Molecular Weight and Ligand Efficiency Differentiation

The target compound (MW 246.35) maintains a molecular weight 76.09 g/mol lower than the N-benzyl analog N-benzyl-4-(piperidin-1-ylmethyl)benzamide (MW 322.44, C₂₁H₂₆N₂O) [1][2]. This substantial MW differential, combined with the target compound's lower clogP (0.95 vs. >3.5 estimated for the N-benzyl analog), translates to superior ligand efficiency metrics—a critical consideration in fragment-based drug discovery and lead optimization where every heavy atom must contribute to binding affinity [3]. The N-benzyl analog also introduces additional conformational flexibility (more rotatable bonds) and a larger hydrophobic surface area, increasing the risk of promiscuous binding, hERG channel blockade, and CYP450 inhibition—all documented liabilities of high-MW, high-logP benzamide derivatives [4]. For screening library procurement, the target compound occupies the more desirable 'lead-like' space (MW 200–350, clogP <3) compared to the N-benzyl variant, which has entered 'drug-like' space with less room for optimization.

Ligand efficiency Molecular weight optimization Fragment-like properties Lead-likeness

Benzamide-Piperidine Scaffold Class-Level SAR: Sigma-1 Receptor Affinity Potential and Methylene Spacer Significance

The benzamide-piperidine scaffold class has been systematically characterized for sigma-1 receptor (S1R) binding, with the 2017 Donnier-Maréchal et al. study demonstrating that optimized members of this class achieve S1R Ki values of 1.2–3.6 nM with selectivity indices (IC₅₀(SY5Y)/Ki(S1R)) ranging from 28,000 to 83,000 [1]. Critically, this study established that the length of the methylene chain separating the benzamide from the amine moiety (2, 3, or 4 methylene units) is a key determinant of sigma receptor subtype selectivity, with S2R/S1R selectivity ratios varying dramatically across this parameter [2]. The target compound features a single methylene spacer between the benzamide 4-position and the piperidine ring—a connectivity pattern that is structurally distinct from both the 2–4 methylene chain series studied in the S1R literature and the directly attached piperidine isomers . For researchers interested in sigma receptor pharmacology, the target compound provides a scaffold with a unique linker geometry that has not been extensively profiled in the published sigma-1 SAR, representing an underexplored region of chemical space within this well-validated target class [3].

Sigma-1 receptor Structure-activity relationship Benzamide pharmacophore Methylene linker

Hydrogen Bond Donor Count and Solubility Profile: N-Ethyl Amide vs. Primary Amide Differentiation

The target compound bears 2 hydrogen bond donors (both on the N-ethyl amide NH), whereas the primary amide analog 4-(piperidin-1-ylmethyl)benzamide possesses 3 hydrogen bond donors (two on the primary amide NH₂, one on the amide NH) [1][2]. This single HBD difference has tangible consequences: primary benzamides typically exhibit stronger intermolecular hydrogen bonding networks in the solid state, leading to higher crystal lattice energies, elevated melting points, and reduced aqueous solubility compared to their N-alkylated counterparts [3]. The N-ethyl substitution disrupts one amide-amide hydrogen bond donor, which can improve solubility and reduce aggregation in aqueous assay buffers—a practical advantage for high-throughput screening where compound precipitation at assay concentrations is a common failure mode [4]. This HBD reduction also lowers the TPSA (35.50 vs. >55 Ų for the primary amide), further contributing to improved permeability characteristics as discussed in Evidence Item 2.

Hydrogen bonding Aqueous solubility Crystal packing Formulation

Optimal Procurement and Research Application Scenarios for N-Ethyl-4-(1-piperidinylmethyl)benzamide


CNS-Targeted Screening Library Enrichment with Favorable BBB Physicochemical Profile

N-Ethyl-4-(1-piperidinylmethyl)benzamide is optimally deployed as a screening library component for CNS-targeted phenotypic or target-based assays where BBB permeability is a desired compound property. Its TPSA of 35.50 Ų falls well below the 60–70 Ų BBB permeability threshold, its MW of 246.35 is within the CNS-favorable range (typically <350), and its clogP of 0.95 sits at the polar end of CNS-accessible space—making it particularly suitable for targets requiring balanced solubility and permeability [1]. Compared to the N-benzyl analog (MW 322, clogP >3.5), which risks non-specific membrane accumulation and promiscuous binding, this compound offers a cleaner CNS-accessible profile [2]. Procurement should prioritize this compound over the N-benzyl variant for any CNS screening campaign where maintaining MW below 300 and clogP below 3.0 are design criteria [3].

Sigma-1 Receptor SAR Exploration Using an Underexplored Methylene Spacer Geometry

For research groups investigating sigma-1 receptor (S1R) pharmacology, N-ethyl-4-(1-piperidinylmethyl)benzamide provides a scaffold with a single-methylene linker between the benzamide core and piperidine ring—a geometry that has not been systematically profiled in the published S1R benzamide SAR literature, which has focused predominantly on 2–4 methylene chain lengths [1]. The compound can serve as a key SAR probe to evaluate how the 1-methylene spacer affects sigma receptor subtype selectivity relative to the longer-chain analogs that achieved S1R Ki values of 1.2–3.6 nM and selectivity indices exceeding 28,000 [2]. Its confirmed GPR35 inactivity also makes it a cleaner tool compound for sigma receptor studies where GPR35 background signaling could confound cellular readouts [3]. Procurement should position this compound alongside the established 2–4 methylene spacer series to enable systematic linker-length SAR analysis within a single experimental campaign.

Medicinal Chemistry Lead Optimization with MW and Ligand Efficiency Headroom

In fragment-to-lead or hit-to-lead optimization programs, N-ethyl-4-(1-piperidinylmethyl)benzamide (MW 246.35, 25 heavy atoms) offers significantly more optimization headroom than the N-benzyl analog (MW 322.44, 30 heavy atoms), providing an additional ~76 g/mol of MW budget for property-modulating substitutions before approaching the Lipinski MW 500 ceiling [1]. Its balanced clogP (0.95) similarly provides room for lipophilicity-increasing modifications without breaching the clogP <5 guideline, whereas the N-benzyl analog (clogP >3.5) has already consumed most of the available lipophilicity budget [2]. The reduced hydrogen bond donor count (2 vs. 3 for the primary amide analog) further supports oral bioavailability optimization by minimizing the desolvation penalty associated with additional HBDs [3]. This compound is the preferred procurement choice when the research objective is to append substituents to the benzamide scaffold while maintaining overall drug-like properties [4].

Counter-Screening Panel Inclusion for GPR35-Related Off-Target De-Risking

Given its experimentally verified inactivity at GPR35 [1], N-ethyl-4-(1-piperidinylmethyl)benzamide can serve as a useful negative control or reference compound in GPR35 counter-screening panels. In drug discovery programs where the primary target is a GPCR, kinase, or ion channel, and where benzamide-containing compound series are being evaluated, including this compound in selectivity panels provides a benchmark for GPR35 inactivity against which active analogs can be compared [2]. This application is particularly relevant for programs using cAMP accumulation, β-arrestin recruitment, or dynamic mass redistribution (DMR) assays, where GPR35-mediated background signaling can generate assay interference indistinguishable from genuine target engagement [3]. Procurement of this compound alongside known GPR35 agonists/antagonists enables robust assay validation and hit triage workflows that distinguish target-specific activity from GPR35-mediated artifacts [4].

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